Tris(4-bromophenyl)amine
Overview
Description
Tris(4-bromophenyl)amine, also known as 4,4’,4’'-tribromotriphenylamine, is an organic compound with the molecular formula C18H12Br3N. It is characterized by the presence of three bromine atoms attached to the phenyl rings of a triphenylamine core. This compound is notable for its applications in organic electronics and materials science due to its unique electronic properties .
Mechanism of Action
Mode of Action
TBPA is known to undergo a reversible one-electron oxidation process . This process generates a cation-radical (TBPA {radical dot}+), which can participate in various chemical reactions .
Biochemical Pathways
It’s known that the tbpa {radical dot}+ can be catalytically regenerated in a follow-up chemical reaction with benzyl alcohol in the presence of 2,6-lutidine .
Result of Action
The result of TBPA’s action largely depends on its application. For instance, it has been used in the synthesis of porous luminescent covalent-organic polymers (COPs) . The formation of these COPs is a direct result of TBPA’s action.
Action Environment
The action of TBPA can be influenced by various environmental factors. For example, the oxidation process of TBPA is known to occur in specific media such as acetonitrile or 1-butyl-3-methylimidazoliumhexafluorophosphate [BMIm] [PF6] . The stability of TBPA is also affected by storage conditions. It is recommended to store TBPA in a dry, cool, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-bromophenyl)amine can be synthesized through various methods. One common approach involves the bromination of triphenylamine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or sublimation .
Chemical Reactions Analysis
Types of Reactions: Tris(4-bromophenyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form radical cations, which are useful in photoredox catalysis.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and transition metal catalysts.
Substitution: Reagents such as organolithium or Grignard reagents are used for nucleophilic substitution.
Major Products:
Oxidation: Formation of radical cations.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tris(4-bromophenyl)amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Tris(4-nitrophenyl)amine
- Tris(4-methoxyphenyl)amine
- Tris(4-fluorophenyl)amine
Comparison: Tris(4-bromophenyl)amine is unique due to the presence of bromine atoms, which impart distinct electronic properties compared to its analogs. For instance, tris(4-nitrophenyl)amine has electron-withdrawing nitro groups, making it more electron-deficient, whereas tris(4-methoxyphenyl)amine has electron-donating methoxy groups, enhancing its electron-rich nature .
Properties
IUPAC Name |
4-bromo-N,N-bis(4-bromophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXVCYGHAUGABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347202 | |
Record name | Tris(4-bromophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-58-9 | |
Record name | Tris(4-bromophenyl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4316-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4316-58-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(4-bromophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(4-bromophenyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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